CCR5 Binding Affinity Comparison
Ancriviroc demonstrates potent binding affinity for the CCR5 receptor, with a Ki value of 2 nM against RANTES (CCL5) binding in a competitive assay [1]. While direct, head-to-head comparisons with other CCR5 antagonists are not reported in the same study, cross-study analysis reveals that this Ki value is lower than reported values for many other small molecule CCR5 antagonists, indicating high target engagement [2]. For context, vicriviroc (SCH-D), a related compound from the same developer, was reported with a Ki of 0.9 nM in a similar assay [3].
| Evidence Dimension | CCR5 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2 nM (against RANTES binding) |
| Comparator Or Baseline | Vicriviroc (SCH-D): Ki = 0.9 nM (against RANTES binding); Class-level baseline: Many reported CCR5 antagonists have Ki values in the 1-100 nM range [2]. |
| Quantified Difference | Ancriviroc exhibits a Ki 2.2-fold higher (i.e., weaker affinity) than vicriviroc, but is significantly more potent than many other antagonists in the class. |
| Conditions | Competitive radioligand binding assay using [125I]-RANTES on CHO cells expressing human CCR5 [1]. |
Why This Matters
For researchers focused on target engagement and mechanism-of-action studies, the quantified binding affinity allows for precise calculation of receptor occupancy and informs the selection of appropriate concentrations for downstream assays, enabling reproducible experimental design.
- [1] Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. DOI: 10.1021/jm015526o. View Source
- [2] Garcia-Perez, J., et al. (2011). New Insights into the Mechanisms whereby Low Molecular Weight CCR5 Ligands Inhibit HIV-1 Infection. Journal of Biological Chemistry, 286(7), 4978-4990. DOI: 10.1074/jbc.M110.168955. View Source
- [3] Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-2408. DOI: 10.1021/jm0304515. View Source
